molecular formula C10H13N3 B068570 3-Isopropyl-5-aminobenzimidazole CAS No. 177843-24-2

3-Isopropyl-5-aminobenzimidazole

Cat. No.: B068570
CAS No.: 177843-24-2
M. Wt: 175.23 g/mol
InChI Key: CUXOKROZOCDTOB-UHFFFAOYSA-N
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Description

3-Isopropyl-5-aminobenzimidazole is a benzimidazole derivative characterized by a bicyclic aromatic core (benzene fused to imidazole) with two functional groups: an amino (-NH₂) substituent at position 5 and an isopropyl (-CH(CH₃)₂) group at position 3. Benzimidazoles are renowned for their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and anticancer compounds .

Properties

IUPAC Name

3-propan-2-ylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXOKROZOCDTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-aminobenzimidazole typically involves the condensation of o-phenylenediamine with isopropyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino group at position 5 activates the benzimidazole core for electrophilic substitution. Key reactions include:

Bromination :
Treatment with bromine (Br₂) in acetic acid selectively brominates the 4-position of the benzimidazole ring. This reaction proceeds via an intermediate bromo-complex stabilized by the electron-donating amino group .

SubstrateReagentConditionsProductYieldSource
3-Isopropyl-5-aminobenzimidazoleBr₂ in AcOHRoom temperature, 1h3-Isopropyl-4-bromo-5-aminobenzimidazole35–48%

Coupling Reactions

The amino group participates in palladium-catalyzed cross-coupling reactions:

Buchwald-Hartwig Amination :
Reaction with 4-(methylsulfonyl)aniline using Pd(OAc)₂/XPhos catalyst forms C–N bonds at the 5-position .

SubstrateCoupling PartnerCatalyst SystemSolventProductYieldSource
This compound4-(Methylsulfonyl)anilinePd(OAc)₂/XPhos, Cs₂CO₃Dioxane3-Isopropyl-5-(4-methylsulfonylphenyl)aminobenzimidazole91–100%

Imidazoline Coupling :
Reaction with imidazoline sulfonic acid (ISA) in isobutanol under reflux yields imidazolinylamino derivatives .

Hydrogenation and Reductive Amination

The nitro precursor (3-isopropyl-5-nitrobenzimidazole) undergoes catalytic hydrogenation to form the amine:

SubstrateCatalystConditionsProductYieldSource
3-Isopropyl-5-nitrobenzimidazoleH₂/Pd-CMeOH, 12h, RTThis compound>95%

Functionalization via Cyclization

Benzimidazole Ring Expansion :
Interaction with arylglyoxylic acids in DMSO at 40°C facilitates intramolecular Michael addition, forming fused N-heterocycles .

Oxidation and Stability

5-Aminobenzimidazoles are prone to oxidative degradation under aerobic conditions, forming quinone-like structures . Stabilizing agents (e.g., antioxidants) are recommended during storage.

Comparative Reactivity

The isopropyl group at position 3 sterically hinders reactions at the 2-position, directing electrophiles and coupling agents to the 4- and 5-positions. This regioselectivity is confirmed by X-ray crystallography and NMR studies .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-Isopropyl-5-aminobenzimidazole serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including:

  • Oxidation : Producing nitro derivatives.
  • Reduction : Generating corresponding amines.
  • Substitution : Leading to halogenated derivatives and other substituted benzimidazoles.

Biology

The compound has been extensively studied for its potential as an enzyme inhibitor , particularly in modulating biological macromolecules' activity. Its mechanism of action typically involves:

  • Binding to specific enzymes, inhibiting their activity.
  • Disrupting cellular processes through modulation of signaling pathways.

Medicine

In medicinal research, this compound has been investigated for several therapeutic effects:

  • Antimicrobial Activity : Demonstrating efficacy against various bacterial strains.
  • Anticancer Potential : Showing selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Exhibiting properties that may reduce inflammation in biological systems .

Industry

In industrial applications, this compound is utilized as a corrosion inhibitor , enhancing the durability of materials exposed to harsh environments. Additionally, it plays a role in developing new materials with improved properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound, against different cancer cell lines. The results indicated significant antiproliferative activity, particularly against MCF-7 and A-549 cells, with selectivity indices suggesting potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
3-Isopropyl-5-aminoMCF-74.17Doxorubicin4.16
A-5495.58Erlotinib4.14

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that this compound effectively binds to specific targets involved in metabolic pathways, leading to decreased enzyme activity and altered cellular responses. This property makes it a candidate for drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-aminobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The amino group at the 5-position and the isopropyl group at the 3-position play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Properties/Activities Synthesis Method Reference
3-Isopropyl-5-aminobenzimidazole Benzimidazole 5-amino, 3-isopropyl High lipophilicity, H-bond donor Likely cyclo-condensation Hypothetical
5-Amino-2-(4-aminophenyl)benzimidazole Benzimidazole 5-amino, 2-(p-aminophenyl) Enhanced π-π stacking, dual H-bond Not specified
2-(Benzodioxol)-substituted derivative Benzimidazole 2-benzodioxol, 1-pyrrolidinone propyl Neuroprotective leads, steric bulk Multi-step alkylation/condensation
Isoxazolyl benzimidazoles Benzimidazole Isoxazole ring at variable positions Antifungal, spectral diversity Cyclo-condensation with diamine
3-Methyl-5-(5-methylisoxazolyl)pyrazole-4-carboxylic acid Pyrazole Isoxazolyl, carboxylic acid Enzyme inhibition, antitumor Mechanochemical grinding
N-(3-Aminopropyl)-imidazole Imidazole 3-aminopropyl chain Basic amine, R&D applications Not specified

Key Findings:

Substituent Position and Activity: The 2-(p-aminophenyl) group in 5-Amino-2-(4-aminophenyl)benzimidazole introduces planar aromaticity, favoring DNA intercalation or protein binding via π-π interactions . Isoxazolyl benzimidazoles (e.g., from ) exhibit heterocyclic diversity, with the isoxazole ring contributing to electronic effects that modulate reactivity and bioactivity .

Synthetic Routes: The target compound likely shares synthesis strategies with other benzimidazoles, such as cyclo-condensation of o-phenylenediamine derivatives with carbonyl precursors in acidic media (e.g., polyphosphoric acid) .

Biological Relevance: 2-Substituted benzimidazoles (e.g., ) are prioritized in drug discovery due to their structural flexibility and proven activity against kinases and receptors . The carboxylic acid group in pyrazole derivatives () increases solubility but may reduce blood-brain barrier penetration compared to the amino group in the target compound .

Stability and Reactivity: The isopropyl group in this compound may improve metabolic stability compared to ester or bromo-substituted analogs (e.g., Methyl 3-bromo-5-isopropylbenzoate, ), which are prone to hydrolysis or nucleophilic substitution .

Research Implications and Gaps

While the provided evidence highlights the diversity of benzimidazole derivatives, this compound requires further empirical study to:

  • Clarify its synthesis protocol and optimize yields.
  • Evaluate biological activities (e.g., kinase inhibition, antimicrobial potency) relative to analogs.
  • Assess pharmacokinetic properties, such as solubility and metabolic stability, influenced by its unique substituents.

Biological Activity

3-Isopropyl-5-aminobenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and industry.

Chemical Structure and Synthesis

This compound features a benzimidazole core with an isopropyl group at the 3-position and an amino group at the 5-position. The synthesis typically involves the condensation of o-phenylenediamine with isopropyl aldehyde under acidic conditions, forming a Schiff base that cyclizes to yield the final product. Common reagents include hydrochloric acid or sulfuric acid as catalysts, with industrial processes optimizing conditions for yield and purity using continuous flow reactors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. The amino group at the 5-position enhances binding affinity, allowing the compound to inhibit enzymatic activity and disrupt cellular processes. This interaction can modulate signaling pathways, contributing to its therapeutic effects.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms and efficacy in clinical settings .
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, which could be beneficial in treating various inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructure CharacteristicsUnique Features
2-AminobenzimidazoleAmino group at position 2Known for anti-inflammatory properties
5-AminobenzimidazoleAmino group at position 5Exhibits gastroprotective effects
4-MethylbenzimidazoleMethyl substitution on the benzene ringPotential use as an antifungal agent
BenzimidazoleBasic structure without additional substituentsFoundational compound for various derivatives

This compound stands out due to its specific isopropyl substitution, which may influence both solubility and biological activity compared to others listed above.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of benzimidazole derivatives included this compound. The compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound in developing new antimicrobial therapies .

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, experiments on HeLa cells revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further research is necessary to explore its mechanisms of action and effectiveness in vivo .

Q & A

Q. What are the optimal synthetic routes for 3-Isopropyl-5-aminobenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors. Key methods include:
  • Nitrile Oxide Cycloaddition : Hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes, yielding isoxazole intermediates that can be functionalized to benzimidazoles .
  • Amide-Based Cyclization : Using tert-butyl nitrite as a nitrogen-transfer reagent under mild conditions (room temperature, catalyst-free), which minimizes side reactions .
  • Mechanochemical Synthesis : Ball-milling techniques for solvent-free, high-yield synthesis, suitable for green chemistry approaches .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Advantages
Nitrile Oxide Cycloaddition60–75Iodine reagent, 60–80°CHigh regioselectivity
Amide Cyclization70–85RT, tert-butyl nitriteMild conditions, scalability
Mechanochemical Synthesis80–90Solvent-free, ball-millingEco-friendly, fast reaction

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify primary amine (–NH₂) stretches (~3300–3500 cm⁻¹) and benzimidazole ring vibrations (1600–1450 cm⁻¹) .
  • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and amine protons (δ 3.5–5.0 ppm, broad) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using NIST-standardized protocols .
  • HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm for quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂, –F) at the 5-position to enhance binding affinity in enzyme inhibition assays .
  • Scaffold Hybridization : Combine with isoxazole or pyrazole moieties (e.g., via Huisgen cycloaddition) to improve pharmacokinetic properties .
  • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the amine group .

Q. How should researchers address contradictions in biological assay data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer :
  • Control Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
  • Metabolic Stability Testing : Evaluate compound degradation in plasma using LC-MS to rule out false negatives .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess variability between replicates .

Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can they be validated experimentally?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., cytochrome P450) to confirm binding .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Methodological Notes

  • Data Reproducibility :
    • Archive raw NMR and MS files in repositories like Zenodo for cross-lab verification.

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